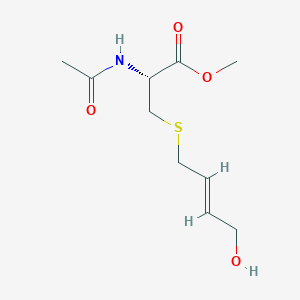
FERRIC SULFATE NONAHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric sulfate nonahydrate, also known as iron(III) sulfate nonahydrate, is an inorganic compound with the chemical formula Fe₂(SO₄)₃·9H₂O. It is a pale yellow crystalline solid that is highly soluble in water. This compound is commonly used in various industrial processes, including water treatment and as a coagulant in wastewater treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric sulfate nonahydrate can be synthesized through the reaction of ferric oxide (Fe₂O₃) with sulfuric acid (H₂SO₄). The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate. The chemical equation for this reaction is: [ 2Fe₂O₃ + 3H₂SO₄ + 9H₂O \rightarrow 2Fe₂(SO₄)₃·9H₂O ]
Industrial Production Methods: In industrial settings, this compound is produced by treating a hot solution of ferrous sulfate (FeSO₄) with sulfuric acid and an oxidizing agent such as hydrogen peroxide (H₂O₂), chlorine (Cl₂), or nitric acid (HNO₃). The reaction can be represented as: [ 2FeSO₄ + H₂SO₄ + H₂O₂ \rightarrow Fe₂(SO₄)₃ + 2H₂O ]
Chemical Reactions Analysis
Types of Reactions: Ferric sulfate nonahydrate undergoes various chemical reactions, including:
Oxidation: Ferric sulfate can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: It can be reduced to ferrous sulfate (FeSO₄) under certain conditions.
Hydrolysis: In aqueous solutions, ferric sulfate can hydrolyze to form ferric hydroxide (Fe(OH)₃) and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Ferric sulfate can oxidize organic and inorganic compounds in the presence of water.
Reduction: Reducing agents such as sulfur dioxide (SO₂) can reduce ferric sulfate to ferrous sulfate.
Hydrolysis: The hydrolysis reaction occurs readily in water, especially at higher temperatures.
Major Products Formed:
Oxidation: Various oxidized products depending on the substrate.
Reduction: Ferrous sulfate (FeSO₄).
Hydrolysis: Ferric hydroxide (Fe(OH)₃) and sulfuric acid (H₂SO₄).
Scientific Research Applications
Ferric sulfate nonahydrate has numerous applications in scientific research and industry:
Water Treatment: It is widely used as a coagulant in water and wastewater treatment to remove suspended solids and impurities.
Chemistry: Ferric sulfate is used as a reagent in various chemical reactions, including the synthesis of other iron compounds.
Biology and Medicine: It is used in certain medical applications, such as in the treatment of iron-deficiency anemia.
Mechanism of Action
The primary mechanism of action of ferric sulfate nonahydrate involves its ability to act as a coagulant and oxidizing agent. In water treatment, ferric sulfate facilitates the aggregation of suspended particles, forming larger flocs that can be easily removed. This process is driven by the neutralization of charges on the particles, leading to their coagulation. Additionally, ferric sulfate can oxidize organic and inorganic contaminants, aiding in their removal from water .
Comparison with Similar Compounds
Ferric sulfate nonahydrate can be compared with other iron(III) compounds such as:
Ferric Chloride (FeCl₃): Both compounds are used as coagulants in water treatment, but ferric chloride is more commonly used due to its higher solubility.
Ferric Nitrate (Fe(NO₃)₃): Ferric nitrate is used in similar applications but has different solubility and reactivity properties.
Ferrous Sulfate (FeSO₄): Ferrous sulfate is the reduced form of ferric sulfate and is used in different applications, such as in the treatment of iron-deficiency anemia.
This compound is unique due to its specific hydration state, which influences its solubility and reactivity in various applications.
Properties
CAS No. |
13520-56-4 |
|---|---|
Molecular Formula |
Fe2H18O21S3 |
Molecular Weight |
562.02 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B1148832.png)






